molecular formula C18H26ClFN2O3 B5591025 ((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol

((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol

Cat. No. B5591025
M. Wt: 372.9 g/mol
InChI Key: DUKRONJTHPHQCU-ZIAGYGMSSA-N
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Description

This analysis focuses on the complex organic compound "((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol." Such compounds often exhibit interesting chemical and physical properties due to their intricate molecular structures.

Synthesis Analysis

Complex organic compounds like this often involve multi-step synthesis processes. For example, compounds with similar structural complexity have been synthesized through ring opening followed by ring closure reactions, indicating a potential method for synthesizing our target compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such complex compounds is typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction can provide crystallographic and conformational analyses, crucial for understanding the spatial arrangement of atoms (Huang et al., 2021).

Chemical Reactions and Properties

The reactivity of specific sites within the molecule can be predicted using local reactivity descriptors. Understanding the reactivity is crucial for anticipating how the compound might behave in different chemical environments (Halim & Ibrahim, 2022).

Physical Properties Analysis

Physical properties, such as melting point, boiling point, and solubility, are typically determined experimentally. Theoretical calculations using methods like Density Functional Theory (DFT) can provide insights into properties like polarizability and electric dipole moment (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including stability, can be inferred from computational studies. Parameters like total energy and thermodynamic parameters at various levels of calculation can confirm the stability of the compound. Natural bond orbital analysis (NBO) can be used for investigating hyperconjugative interactions (Halim & Ibrahim, 2022).

properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClFN2O3/c1-12-4-5-15(20)16(17(12)19)18(24)22-9-13(14(10-22)11-23)8-21(2)6-7-25-3/h4-5,13-14,23H,6-11H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKRONJTHPHQCU-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2CC(C(C2)CO)CN(C)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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